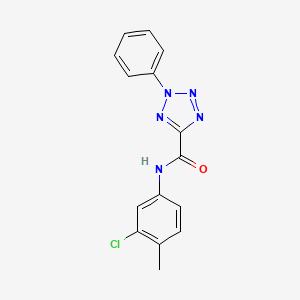

N-(3-chloro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide

Description

N-(3-Chloro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a heterocyclic carboxamide featuring a tetrazole core substituted with phenyl and 3-chloro-4-methylphenyl groups. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability, hydrogen-bonding capacity, and bioactivity in medicinal and agrochemical applications .

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-phenyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5O/c1-10-7-8-11(9-13(10)16)17-15(22)14-18-20-21(19-14)12-5-3-2-4-6-12/h2-9H,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMULLBYZJYTBCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then cyclized with sodium azide under acidic conditions to yield the tetrazole ring . The reaction conditions often include the use of solvents such as acetic acid and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include carboxamides with heterocyclic cores (e.g., thiophene, isoxazole, thiazole, pyrazole) and varied substituents. Below is a comparative table:

Notes:

SAR Insights :

- Electron-withdrawing groups (e.g., nitro, chloro) enhance target engagement but may reduce solubility.

- Bulky aryl substituents (e.g., 3-chloro-4-methylphenyl) improve receptor affinity but require balancing with pharmacokinetic properties.

Physicochemical Properties

- LogP : The chloro-methylphenyl group in the target compound likely increases LogP compared to methoxy or trifluoromethyl analogs (e.g., ), favoring lipid membrane penetration.

- Solubility : Tetrazoles generally exhibit moderate aqueous solubility due to hydrogen-bonding capacity, though chloro substituents may reduce it.

Biological Activity

N-(3-chloro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound that has generated interest in various fields of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the chloro and methyl groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula is C15H14ClN5O, and it has a molecular weight of 303.76 g/mol.

Antibacterial Activity

Tetrazoles have been recognized for their antibacterial properties. Studies have indicated that derivatives similar to this compound exhibit significant antibacterial effects against various strains of bacteria.

-

In Vitro Studies :

- A study reported that compounds with tetrazole moieties showed activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- The Minimum Inhibitory Concentration (MIC) values for some tetrazole derivatives ranged from 0.25 to 4 µg/mL, indicating potent antibacterial action .

- Mechanism of Action :

Anticancer Activity

Research has also explored the anticancer potential of this compound.

-

Cell Line Studies :

- The cytotoxic effects were evaluated against several human cancer cell lines using the MTT assay. Results indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells .

- Compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in various cancer types, suggesting its potential as an anticancer agent .

- Mechanism of Action :

Case Study 1: Antibacterial Efficacy

In a comparative study, several tetrazole derivatives were synthesized and screened for antibacterial activity. Among them, the derivative with a 3-chloro-4-methylphenyl group demonstrated superior efficacy against clinical isolates of S. aureus, with MIC values comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized various tetrazole derivatives and evaluated their cytotoxicity against breast cancer cell lines. The results showed that certain derivatives significantly inhibited cell growth at low concentrations, indicating their potential as lead compounds for further development in cancer therapy .

Data Summary

| Biological Activity | MIC (µg/mL) | Cell Line Tested | Result |

|---|---|---|---|

| Antibacterial | 0.25 - 4 | S. aureus | Effective |

| Anticancer | Varies | MCF-7 (Breast) | Cytotoxic |

Q & A

Q. What are the validated synthetic routes for N-(3-chloro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide, and how can purity be ensured?

The synthesis typically involves a multi-step process:

- Tetrazole ring formation : React phenyl cyanide with sodium azide under reflux conditions in a polar aprotic solvent (e.g., DMF) to form the tetrazole core .

- Carboxamide coupling : Use coupling agents like EDCI/HOBt or DCC to conjugate the tetrazole-5-carboxylic acid intermediate with 3-chloro-4-methylaniline. Optimize reaction conditions (e.g., 0–5°C, inert atmosphere) to minimize side reactions .

- Purification : Recrystallization from ethanol/water or chromatography (e.g., silica gel with ethyl acetate/hexane) achieves >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, tetrazole N-H at δ 10–12 ppm) and carbon backbone .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 354.08) and fragmentation patterns .

- IR spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Q. What solvent systems and conditions optimize the compound’s stability during storage?

- Store in anhydrous DMSO at –20°C for long-term stability. Avoid aqueous buffers (pH > 7) to prevent hydrolysis of the tetrazole ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents?

- Systematic substitution : Replace the 3-chloro-4-methylphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess effects on target binding .

- Bioassays : Test analogs in kinase inhibition assays (e.g., Src/Abl kinases) or antimicrobial screens (MIC against S. aureus). Correlate activity with logP values and Hammett σ constants .

Q. How should researchers resolve contradictions in reported biological activity data?

- Assay standardization : Replicate studies under identical conditions (e.g., cell line origin, serum concentration). For example, discrepancies in IC₅₀ values may arise from ATP concentrations in kinase assays .

- Metabolic stability checks : Use liver microsome assays to rule out false negatives caused by rapid compound degradation .

Q. What computational methods predict the compound’s mechanism of action and target interactions?

- Molecular docking : Simulate binding to kinase domains (e.g., Abl kinase PDB: 2G2T) using AutoDock Vina. Focus on hydrogen bonds between the tetrazole ring and kinase hinge region .

- Molecular dynamics (MD) : Assess binding stability over 100 ns simulations (e.g., GROMACS) to identify critical residue interactions (e.g., Thr315 in Abl kinase) .

Q. How can researchers investigate the compound’s pharmacokinetic properties in preclinical models?

- In vitro ADME : Measure permeability (Caco-2 assay), plasma protein binding (equilibrium dialysis), and metabolic stability (human liver microsomes) .

- In vivo PK : Administer orally (10 mg/kg) to rodents; collect plasma for LC-MS/MS analysis. Calculate AUC, Cₘₐₓ, and half-life to optimize dosing regimens .

Q. What strategies mitigate toxicity risks identified in early-stage studies?

- Off-target profiling : Screen against a panel of 50+ kinases or GPCRs to identify promiscuous binding.

- Metabolite identification : Use LC-HRMS to detect reactive metabolites (e.g., epoxide intermediates) that may cause hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.